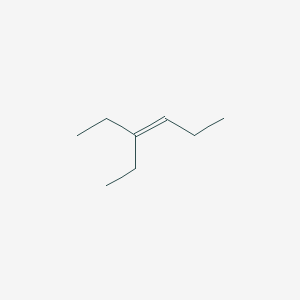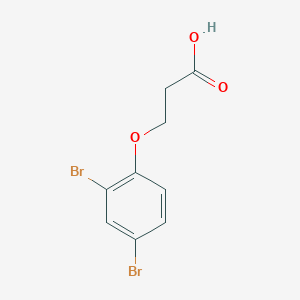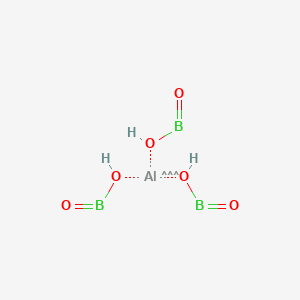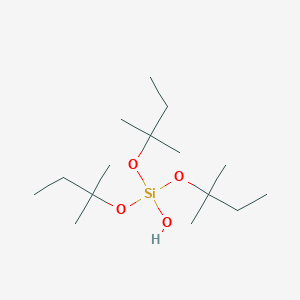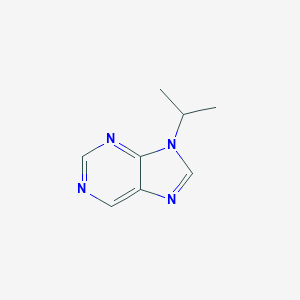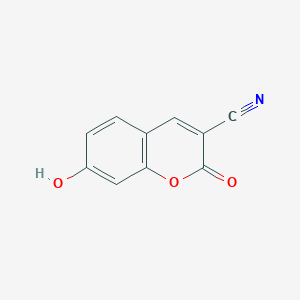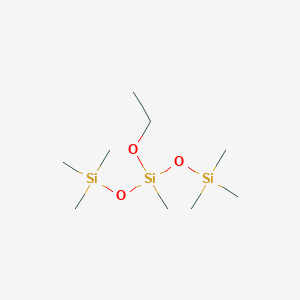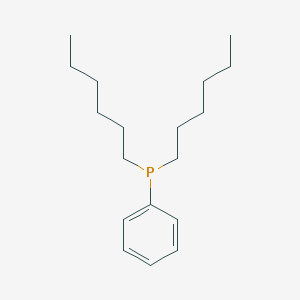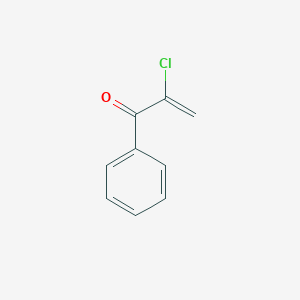
alpha-Chloroacrylophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Chloroacrylophenone, also known as CN gas, is a chemical compound that has been used as a riot control agent and a chemical weapon. It is a yellowish-brown liquid with a pungent odor and can cause a range of physiological and biochemical effects in humans and animals.
Wirkmechanismus
Alpha-Chloroacrylophenone acts as an irritant to the eyes, nose, and respiratory tract, causing tearing, coughing, and difficulty breathing. It also activates the pain receptors in the skin, causing a burning sensation. The mechanism of action of alpha-Chloroacrylophenone involves the inhibition of cellular respiration and the disruption of ion channels in the cell membrane, leading to the depolarization of neurons and the release of neurotransmitters such as acetylcholine.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of alpha-Chloroacrylophenone include respiratory distress, bronchoconstriction, increased heart rate and blood pressure, and increased secretion of mucus. It can also cause skin irritation and burns, as well as eye irritation and tearing. In high concentrations, alpha-Chloroacrylophenone can lead to convulsions, coma, and even death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using alpha-Chloroacrylophenone in lab experiments is its ability to induce respiratory and cardiovascular changes similar to those seen in humans exposed to the chemical. This can provide valuable insights into the mechanisms underlying these physiological responses. However, the use of alpha-Chloroacrylophenone in lab experiments is limited by its potential toxicity and the need for strict safety protocols to prevent exposure to researchers.
Zukünftige Richtungen
Future research on alpha-Chloroacrylophenone could focus on developing safer and more effective riot control agents that do not pose a risk of long-term health effects. Additionally, further studies could investigate the potential use of alpha-Chloroacrylophenone as a tool for investigating the role of the central nervous system in the regulation of respiration and cardiovascular function. Finally, research could explore the potential therapeutic applications of alpha-Chloroacrylophenone in the treatment of respiratory and cardiovascular disorders.
Synthesemethoden
The synthesis of alpha-Chloroacrylophenone involves the reaction of benzaldehyde with chloroacetyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then purified through distillation and recrystallization to obtain a pure form of alpha-Chloroacrylophenone.
Wissenschaftliche Forschungsanwendungen
Alpha-Chloroacrylophenone has been extensively studied for its potential use in chemical warfare and riot control. However, it has also been used in scientific research to investigate its mechanism of action and biochemical and physiological effects. In particular, alpha-Chloroacrylophenone has been used as a tool to study the role of the central nervous system in the regulation of respiration and cardiovascular function.
Eigenschaften
CAS-Nummer |
19233-44-4 |
|---|---|
Produktname |
alpha-Chloroacrylophenone |
Molekularformel |
C9H7ClO |
Molekulargewicht |
166.6 g/mol |
IUPAC-Name |
2-chloro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C9H7ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H2 |
InChI-Schlüssel |
OXAKTNJXLVDKME-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)C1=CC=CC=C1)Cl |
Kanonische SMILES |
C=C(C(=O)C1=CC=CC=C1)Cl |
Synonyme |
2-Propen-1-one, 2-chloro-1-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



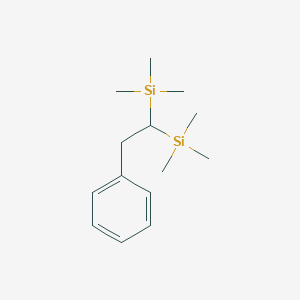
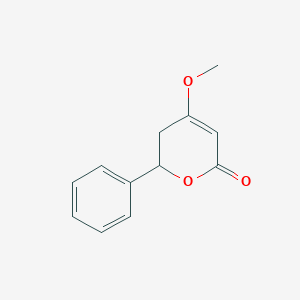
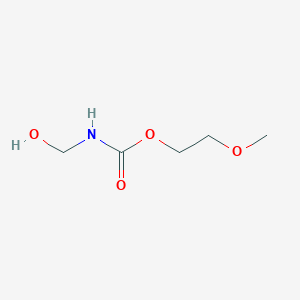
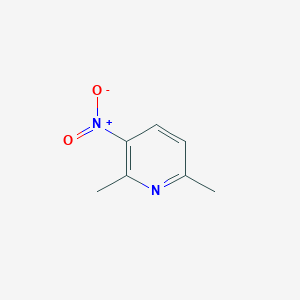
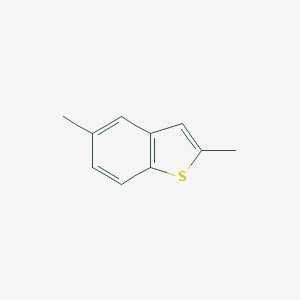
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
